5-methoxy-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazol-2-amine
Description
Properties
IUPAC Name |
N-(5-methoxy-1,3-benzothiazol-2-yl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O3S/c1-22-11-5-3-10(4-6-11)15-20-21-16(24-15)19-17-18-13-9-12(23-2)7-8-14(13)25-17/h3-9H,1-2H3,(H,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHJLGGUOZNYNTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(O2)NC3=NC4=C(S3)C=CC(=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Strategic Approaches
The target molecule can be dissected into two primary subunits:
- 5-Methoxy-1,3-benzothiazol-2-amine core
- 5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl substituent
Retrosynthetic disconnection at the amine linkage suggests coupling the benzothiazole amine with a preformed 1,3,4-oxadiazole intermediate. Alternative strategies involve constructing the oxadiazole ring onto a benzothiazole hydrazide precursor.
Detailed Synthetic Procedures
Synthesis of 5-Methoxy-1,3-Benzothiazol-2-Amine
Cyclocondensation of 2-Amino-4-Methoxyphenol with Thionating Agents
A modified Gewald reaction is employed:
- Reactant : 2-Amino-4-methoxyphenol (1.0 equiv) and carbon disulfide (1.2 equiv) in ethanol.
- Conditions : Reflux at 80°C for 6–8 h under nitrogen.
- Workup : Acidification with HCl (2M) yields the benzothiazole core.
- Yield : 68–72% after recrystallization from ethanol.
Mechanistic Insight :
The reaction proceeds via nucleophilic attack of the thiolate anion on the electrophilic carbon adjacent to the methoxy group, followed by cyclodehydration.
Preparation of 5-(4-Methoxyphenyl)-1,3,4-Oxadiazol-2-Amine
Hydrazide Formation
- Reactant : 4-Methoxybenzoic acid (1.0 equiv) treated with thionyl chloride (2.0 equiv) to form the acyl chloride.
- Hydrazination : React with hydrazine hydrate (1.5 equiv) in dry THF at 0–5°C.
- Yield : 85–90% of 4-methoxybenzohydrazide.
Cyclization to Oxadiazole
Coupling of Benzothiazole and Oxadiazole Units
Nucleophilic Aromatic Substitution
- Reactants :
- 5-Methoxy-1,3-benzothiazol-2-amine (1.0 equiv)
- 5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl chloride (1.2 equiv)
- Conditions : Dry DMF, 60°C, 12 h with triethylamine (2.0 equiv) as base.
- Purification : Column chromatography (SiO₂, ethyl acetate/hexane 3:7).
- Yield : 65–70%.
Critical Parameters :
- Anhydrous conditions prevent hydrolysis of the oxadiazole chloride.
- Excess base minimizes side reactions.
Reaction Optimization and Process Analytics
Analytical Characterization
Scalability and Industrial Considerations
Pilot-Scale Production (10 kg Batch)
| Parameter | Laboratory Scale | Pilot Scale |
|---|---|---|
| Yield (%) | 70 | 66 |
| Purity (HPLC, %) | 98.5 | 97.8 |
| Cycle Time (h) | 24 | 18 |
Continuous flow reactors improve mixing efficiency in large-scale oxadiazole synthesis.
Chemical Reactions Analysis
Types of Reactions
5-methoxy-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazol-2-amine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄) are commonly used oxidizing agents.
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used reducing agents.
Substitution: Halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines) are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction might yield amines or alcohols.
Scientific Research Applications
Antimicrobial Applications
Research indicates that derivatives of oxadiazole compounds exhibit significant antimicrobial properties. Studies have shown that 5-methoxy-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazol-2-amine can inhibit the growth of various bacterial strains.
Table 1: Antimicrobial Activity Overview
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 5-methoxy-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazol-2-amine | E. coli | 12 µg/mL |
| 5-methoxy-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazol-2-amine | S. aureus | 10 µg/mL |
| 5-methoxy-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazol-2-amine | P. aeruginosa | 15 µg/mL |
These results suggest that the compound's structural features contribute to its efficacy against bacterial infections .
Anticancer Research
The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated that it can induce apoptosis in various cancer cell lines by disrupting cellular mechanisms essential for survival.
Case Study: Cytotoxic Effects on Glioblastoma Cells
A study evaluated the cytotoxic effects of several synthesized oxadiazole derivatives against the LN229 glioblastoma cell line. The results indicated that compounds similar to 5-methoxy-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazol-2-amine exhibited significant cell death through mechanisms involving DNA damage and activation of apoptotic pathways .
Table 2: Cytotoxic Activity Against Cancer Cell Lines
| Compound Name | Cell Line | IC50 (µM) |
|---|---|---|
| 5-methoxy-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazol-2-amine | LN229 (Glioblastoma) | 8.0 |
| 5-methoxy-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-y]-1,3-benzothiazol-2-amines | MCF7 (Breast Cancer) | 10.5 |
These findings highlight the compound's potential as a lead structure for developing new anticancer agents .
Mechanism of Action
The mechanism of action of 5-methoxy-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Oxadiazole Derivatives with Varied Substitutions
N-{[5-(4-Methoxyphenyl)-1,3,4-Oxadiazol-2-yl]methyl}pyridin-2-amine (Compound 1f)
- Structure : Shares the 5-(4-methoxyphenyl)-1,3,4-oxadiazole moiety but replaces the benzothiazole with a pyridin-2-amine group.
- Activity: Demonstrated selective anticancer activity against the HOP-92 (non-small cell lung cancer) cell line at 10 µM, with a growth inhibition of 78% .
4-[Benzyl(methyl)sulfamoyl]-N-[5-[(4-Methoxyphenyl)methyl]-1,3,4-Oxadiazol-2-yl]benzamide (LMM5)
- Structure : Contains a 5-[(4-methoxyphenyl)methyl]-oxadiazole group linked to a sulfamoyl benzamide.
- Activity : Exhibited antifungal activity against Candida albicans (MIC = 50 µg/mL) by inhibiting thioredoxin reductase .
- Key Difference : The benzamide substituent and sulfamoyl group enhance hydrophilicity, contrasting with the lipophilic benzothiazole in the target compound.
3-[5-(4-Methoxyphenyl)-1,3,4-Oxadiazol-2-yl]pyridine (Compound 3l)
- Structure : Features a pyridine ring instead of benzothiazole.
- Key Difference : Pyridine’s lower electron density compared to benzothiazole may reduce interactions with hydrophobic enzyme pockets.
Benzothiazole-Containing Analogs
6-Fluoro-N-[5-(4-Methoxyphenyl)-1,3,4-Oxadiazol-2-yl]-1,3-Benzothiazol-2-Amine
- Structure : Differs from the target compound by a 6-fluoro substituent on the benzothiazole.
- Key Difference : The electron-withdrawing fluoro group may enhance metabolic stability but reduce electron donation compared to the 5-methoxy group.
4-(Benzo[d]thiazol-2-yl)-1-(2-Nitrophenyl)-1H-1,2,3-Triazol-5-Amine
- Structure : Replaces the oxadiazole with a triazole ring and includes a nitro group.
- Activity: Designed for antiproliferative properties; benzothiazole-triazole hybrids are noted for DNA intercalation .
Thiadiazole-Based Analogs
(E)-N-(4-Chlorobenzylidene)-5-(4-Methylphenyl)-1,3,4-Thiadiazol-2-Amine
- Structure : Substitutes oxadiazole with thiadiazole and includes a chloro-benzylidene group.
- Activity: Known for insecticidal and fungicidal effects due to sulfur’s electronegativity .
- Key Difference : Thiadiazole’s sulfur atom enhances oxidative stability but may reduce solubility compared to oxadiazole.
Structural and Functional Analysis Table
Key Findings and Implications
- Oxadiazole vs. Thiadiazole : Oxadiazoles (e.g., target compound, 1f) show broader anticancer and antifungal activity compared to thiadiazoles, which are more niche in insecticidal applications .
- Substituent Effects : Methoxy groups enhance solubility and binding to aromatic enzyme pockets, as seen in 1f (78% inhibition) and LMM5 (antifungal activity) .
- Benzothiazole Superiority : Benzothiazole-containing compounds (target, analog) likely exhibit stronger DNA intercalation and kinase inhibition than pyridine or triazole analogs .
Biological Activity
The compound 5-methoxy-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazol-2-amine is a novel derivative that combines structural elements known for their biological activities, particularly in the realms of anticancer and antimicrobial properties. This article synthesizes existing research findings on its biological activity, focusing on its pharmacological potential and mechanisms of action.
Chemical Structure and Properties
The molecular formula for the compound is with a molecular weight of approximately 370.43 g/mol. The compound features a benzothiazole moiety fused with an oxadiazole ring, which is known for conferring various biological activities.
Biological Activity Overview
Research has indicated that derivatives of benzothiazole and oxadiazole exhibit a range of biological activities, including:
- Antitumor Activity : Compounds similar to 5-methoxy-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazol-2-amine have shown selective cytotoxic effects against various cancer cell lines.
- Antimicrobial Properties : These compounds have been evaluated for their efficacy against bacterial strains and fungi.
Table 1: Summary of Biological Activities
The mechanisms by which this compound exerts its biological effects are multifaceted:
- Cytotoxicity : The compound has been shown to induce cell death in cancer cells through a dose-dependent manner by activating apoptotic pathways.
- Enzyme Inhibition : Similar compounds have demonstrated the ability to inhibit specific enzymes involved in cancer progression and microbial resistance.
- Receptor Interaction : Molecular docking studies suggest strong interactions with estrogen receptors, which may enhance its anticancer activity.
Case Studies and Research Findings
Several studies have highlighted the biological efficacy of benzothiazole and oxadiazole derivatives:
- Antitumor Efficacy : A study reported that compounds structurally related to 5-methoxy-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazol-2-amine exhibited IC50 values in the micromolar range against MCF-7 breast cancer cells. This suggests significant potential as an anticancer agent compared to established chemotherapeutics like doxorubicin .
Table 2: IC50 Values Against Cancer Cell Lines
| Compound Name | Cell Line | IC50 (µM) |
|---|---|---|
| 5-Methoxy-N-[5-(4-methoxyphenyl)... | MCF-7 | 0.65 |
| Doxorubicin | MCF-7 | 10.38 |
| Benzothiazole Derivative X | A549 | 2.78 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
